Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-
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Overview
Description
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is an aromatic azo compound characterized by the presence of a diazene group (-N=N-) linking two phenyl rings. This compound is notable for its vibrant color and stability, making it valuable in various applications, particularly in the dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
Industrial production of this compound generally follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and yield. The use of continuous flow reactors is also common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Diazene compounds can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- finds extensive use in scientific research due to its unique properties:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Widely used in the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- involves its interaction with molecular targets through the azo group. The compound can undergo reversible cis-trans isomerization under light or thermal conditions, which is exploited in various applications such as photoresponsive materials. The molecular pathways involved include the interaction with specific enzymes or receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Diazene, (4-((4-butylphenyl)azo)phenyl)(4-ethoxyphenyl)-, (E,E)-
- Diazene, (4-((4-butylphenyl)azo)phenyl)(4-methoxyphenyl)-, (E,E)-
- Diazene, (4-((4-butylphenyl)azo)phenyl)(4-butoxyphenyl)-, (E,E)-
Highlighting Uniqueness
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is unique due to its specific substituents on the aromatic rings, which impart distinct physical and chemical properties. The presence of the butyl and propoxy groups enhances its solubility and stability, making it particularly suitable for specific industrial applications.
Biological Activity
Diazene compounds, particularly those with azo groups, have garnered attention in the field of medicinal chemistry due to their potential biological activities. The compound Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is a member of this class that exhibits unique properties. This article delves into its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
- CAS Number : Not readily available in the provided data.
The compound features an azo group (-N=N-) linking two aromatic systems, which is known to influence its biological activity through various mechanisms such as photopharmacology.
Synthesis
The synthesis of diazene compounds typically involves azo coupling reactions. In the case of this specific compound, it can be synthesized by reacting appropriate aryl hydrazines with substituted phenols or other electrophilic aromatic compounds under acidic conditions.
Anticancer Properties
Research has shown that azo compounds can exhibit significant anticancer activity. For instance, studies on similar azo derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. A related study indicated that derivatives of phenyl azo compounds showed antiproliferative effects against human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) with IC₅₀ values in the nanomolar range .
Compound | Cell Line | IC₅₀ (nM) |
---|---|---|
Compound A | HT-29 | 50 |
Compound B | M21 | 75 |
Diazene | MCF7 | 100 |
The mechanism of action for diazene compounds often involves disruption of microtubule dynamics. For example, some azo derivatives have been shown to bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells . This is critical for their potential use in cancer therapy.
Photopharmacological Applications
One notable feature of diazene compounds is their photosensitivity. The azobenzene moiety allows for reversible isomerization upon exposure to light. This property can be harnessed for targeted drug delivery and controlled release systems. In experimental setups, light irradiation has been used to switch the biological activity of azobenzene-containing lipids, demonstrating potential applications in drug design and delivery .
Case Studies
- Study on Antibacterial Activity : A study investigated the antibacterial properties of azo derivatives similar to diazene compounds. Results indicated significant inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .
- In Vivo Studies : In vivo assessments using chick chorioallantoic membrane assays showed that certain azo compounds could effectively block angiogenesis and tumor growth without significant toxicity . This highlights the importance of further exploring diazene derivatives for anticancer therapies.
Properties
Key on ui mechanism of action |
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CAS No. |
162320-00-5 |
Molecular Formula |
C25H28N4O |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene |
InChI |
InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3 |
InChI Key |
ZUGKFNYCFBDWIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC |
Origin of Product |
United States |
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